molecular formula C32H54O3 B1157429 Karavilagenin A CAS No. 912329-03-4

Karavilagenin A

Cat. No. B1157429
CAS RN: 912329-03-4
M. Wt: 486.8 g/mol
InChI Key:
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Description

Karavilagenin A is a natural compound isolated from the herbs of Mormodica charantia L . It is a potent chemical compound with diverse applications in scientific research. Its unique structure and properties make it an ideal candidate for drug development, catalysis, and material science.


Synthesis Analysis

The synthesis of Karavilagenin A has been studied in the context of bioactive compounds of Momordica charantia . The research used in silico methods to investigate the inhibitory potential of Momordica charantia’s bioactive compounds .


Molecular Structure Analysis

Karavilagenin A contains total 92 bond(s); 38 non-H bond(s), 2 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), 1 secondary alcohol(s), and 2 ether(s) .


Physical And Chemical Properties Analysis

Karavilagenin A is a powder with a molecular formula of C32H54O3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Phytochemical Constituent

Karavilagenin A is one of the main constituents isolated from the species Momordica balsamina . This species, also known as balsam apple, southern balsam pear or African pumpkin, is a vegetable with high nutritional value and has been used in traditional medicine to treat several diseases .

Anti-Cancer Applications

Karavilagenin A, along with other compounds isolated from M. balsamina, have demonstrated interactions with the anti-cancer drug doxorubicin . This suggests potential applications in cancer treatment, particularly in enhancing the efficacy of existing anti-cancer drugs .

Multidrug Resistance Reversal

The cucurbitacins obtained from M. balsamina, which include Karavilagenin A, have shown selective antiproliferative activity against multidrug resistant cancer cells . They have also demonstrated their ability as P-glycoprotein inhibitors in cancer cells overexpressing this ABC transporter .

Antibacterial Applications

Karavilagenin A, as part of the cucurbitacins from M. balsamina, has been found to act as efflux pump inhibitors in resistant bacteria strains . This suggests potential applications in combating bacterial infections, particularly those resistant to common antibiotics .

Antimalarial Applications

The in vitro antimalarial activity of cucurbitacins and acyl derivatives, including Karavilagenin A, against the blood and liver-stages of Plasmodium strains has been reviewed . This suggests potential applications in the treatment and prevention of malaria .

Anti-Diabetic Effects

While specific studies on Karavilagenin A are limited, it’s worth noting that the Momordica genus, which includes the species M. balsamina, is known for its anti-diabetic effects . The anti-diabetic effects can be attributed to different bioactive substances such as vicine, charantin, glycosides, karavilosides, polypeptide-p, and plant insulin . Therefore, it’s possible that Karavilagenin A may also contribute to these anti-diabetic properties .

properties

IUPAC Name

(3S,7S,8R,9S,10S,13R,14S,17R)-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O3/c1-21(12-11-16-28(2,3)35-10)22-15-17-32(8)27-25(34-9)20-24-23(13-14-26(33)29(24,4)5)30(27,6)18-19-31(22,32)7/h11,16,20-23,25-27,33H,12-15,17-19H2,1-10H3/b16-11+/t21-,22-,23-,25+,26+,27-,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXKMMLNVLFMJM-QTACYZFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Karavilagenin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Karavilagenin A and where is it found?

A1: Karavilagenin A is a cucurbitane-type triterpene first isolated from the dried fruit of the Sri Lankan plant Momordica charantia L., also known as bitter melon. []

Q2: What is the Structure-Activity Relationship (SAR) information available for Karavilagenin A and related compounds?

A4: The provided excerpts highlight some SAR trends observed for cucurbitane-type triterpenoids like Karavilagenins. For instance, in the study on schistosomicidal activity, the presence of free hydroxyl groups in the tetracyclic skeleton appeared crucial for activity, as compounds with sugar moieties or acylated derivatives showed reduced or no effect. [] This suggests that specific structural features within this class of compounds significantly influence their biological activity.

Q3: What are the known analytical methods for characterizing and quantifying Karavilagenin A?

A5: The provided research highlights that common techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were crucial in elucidating the structure of Karavilagenin A and related compounds. [] These methods provide information about the connectivity of atoms and molecular weight, respectively. Additionally, techniques like column chromatography, using silica gel and Sephadex LH-20, played a role in isolating and purifying Karavilagenin A from the plant extract. []

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